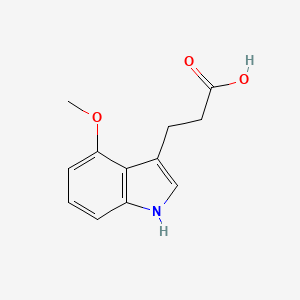

3-(4-Methoxy-3-indolyl)propanoic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

3-(4-methoxy-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C12H13NO3/c1-16-10-4-2-3-9-12(10)8(7-13-9)5-6-11(14)15/h2-4,7,13H,5-6H2,1H3,(H,14,15) |

InChI Key |

PWDUYZGLPFELQC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 3 4 Methoxy 3 Indolyl Propanoic Acid

Identification and Distribution in Biological Systems (e.g., Plant Species, Microbial Isolates)

Direct identification of 3-(4-Methoxy-3-indolyl)propanoic acid in specific biological systems is scarce in current scientific literature. However, the presence of its core structural components in various organisms suggests potential, albeit unconfirmed, natural sources.

The unmethoxylated parent compound, Indole-3-propanoic acid (IPA) , is a well-characterized metabolite produced exclusively by gut microbiota from the essential amino acid tryptophan. nih.govwikipedia.org It is found in the gastrointestinal tract of mammals and birds. hmdb.ca Several bacterial species are known to synthesize IPA, with Clostridium sporogenes being a prominent and extensively studied producer. nih.govcdnsciencepub.comnih.gov Other bacteria capable of producing IPA include species from the genera Clostridium, Lactobacillus, Akkermansia, and Peptostreptococcus. nih.gov

On the other hand, 4-methoxyindole (B31235) derivatives are known to occur in the plant kingdom, particularly within the Brassicaceae family (e.g., Arabidopsis thaliana, pak choi). These are typically found as 4-methoxyindol-3-ylmethyl glucosinolate and its breakdown products, such as 4-methoxyindole-3-acetonitrile . cdnsciencepub.commdpi.com The presence of 4-methoxyindole alkaloids has also been reported in plants of the genus Alstonia.

Given that the necessary biosynthetic capabilities for both the indole-3-propanoic acid backbone (in microbes) and 4-methoxyindole structures (in plants) exist in nature, it is conceivable that this compound could be formed in environments where organisms with these distinct metabolic pathways coexist or through the metabolic modification of microbially-produced IPA by a host organism possessing indole-methoxylating enzymes.

Table 1: Documented Occurrence of Key Structural Precursors

| Compound/Derivative | Biological Source Type | Specific Examples of Organisms |

|---|---|---|

| Indole-3-propanoic acid (IPA) | Gut Microbiota | Clostridium sporogenes, Lactobacillus reuteri, Akkermansia muciniphila nih.gov |

| 4-Methoxyindole Derivatives | Plants (Brassicaceae) | Arabidopsis thaliana, Brassica rapa (Pak Choi) nih.govmdpi.com |

Elucidation of Putative Biosynthetic Precursors and Enzymatic Transformations

The biosynthetic pathway for this compound has not been directly elucidated. However, based on known metabolic pathways for similar compounds, a putative route can be proposed. The primary precursor for the indole (B1671886) ring is the amino acid tryptophan .

The formation of the indole-3-propanoic acid backbone from tryptophan is primarily a microbial process. In Clostridium sporogenes, tryptophan is catabolized to IPA. nih.gov This conversion is thought to involve enzymes such as tryptophan aminotransferase. nih.gov The microbial pathway can proceed through indole-3-pyruvic acid, which is then further metabolized to form IPA. nih.gov

The introduction of the methoxy (B1213986) group at the 4-position of the indole ring is a known modification in plant secondary metabolism. In Arabidopsis thaliana, the biosynthesis of 4-methoxyindol-3-ylmethyl glucosinolate involves the initial conversion of tryptophan to indol-3-ylmethyl glucosinolate. This is followed by a hydroxylation step at the 4-position of the indole ring and a subsequent methylation. The enzymes responsible for the methoxylation are indole glucosinolate O-methyltransferases (IGMTs) . These enzymes catalyze the transfer of a methyl group, typically from S-adenosyl methionine (SAM), to the hydroxylated indole intermediate.

Therefore, a plausible, though hypothetical, biosynthetic pathway for this compound could involve two main scenarios:

Microbial production of IPA followed by modification: Clostridium sporogenes or other gut bacteria produce IPA from tryptophan. This IPA is then absorbed by a host organism (e.g., a mammal) or another organism in the environment that possesses the enzymatic machinery to hydroxylate the indole ring at the 4-position, followed by methylation by an O-methyltransferase.

Biosynthesis from a methoxylated precursor: An organism, potentially a plant or a microbe, could first synthesize 4-methoxy-L-tryptophan. This methoxylated amino acid could then serve as a substrate for a series of enzymes analogous to those in the microbial IPA pathway, leading to the formation of this compound.

Genetic Basis and Regulation of Biosynthesis in Relevant Organisms

The genetic underpinnings of the biosynthesis of the precursor molecules are partially understood. In microbes, the genes responsible for the conversion of tryptophan to IPA have been identified in some species. For example, in Peptostreptococcus, a gene cluster designated fldAIBC is involved in the conversion of tryptophan to IPA. wikipedia.org

In plants, the genetic regulation of indole glucosinolate biosynthesis, including the 4-methoxy derivatives, has been extensively studied in Arabidopsis thaliana. The core pathway involves several key genes, including:

CYP79B2 and CYP79B3: These cytochrome P450 genes are responsible for converting tryptophan to indole-3-acetaldoxime, a key intermediate.

CYP83B1: This gene is involved in the subsequent conversion of indole-3-acetaldoxime.

IGMTs (Indole Glucosinolate O-methyltransferases): A family of genes encoding the enzymes that catalyze the final methoxylation step.

The expression of these genes, particularly those involved in the later modification steps like methoxylation, is often tightly regulated and can be induced by various signaling molecules.

Environmental Factors Influencing Natural Production

The production of secondary metabolites, including indole derivatives, is significantly influenced by environmental cues. These factors can affect the growth of the producing organisms as well as the expression of the biosynthetic genes.

For microbial production of IPA, the composition of the gut microbiota is a primary factor. Diet plays a crucial role, as the availability of the precursor, tryptophan, is dependent on dietary protein intake. nih.gov The use of antibiotics can also significantly alter the gut microbial population, potentially reducing the levels of IPA-producing bacteria. nih.gov

In plants, the synthesis of indole alkaloids and glucosinolates is known to be influenced by a variety of environmental stressors and signaling molecules. These include:

Elicitors: Plant defense signaling molecules such as jasmonic acid and methyl jasmonate have been shown to induce the production of indole glucosinolates, including the 1-methoxy-indol-3-ylmethyl glucosinolate in pak choi. mdpi.com

Biotic Stress: Attack by herbivores or infection by pathogens can trigger the synthesis of defensive compounds, including indole alkaloids.

Abiotic Stress: Factors such as light intensity, temperature, and nutrient availability can also modulate the production of secondary metabolites.

Therefore, the natural production of this compound, if it occurs, would likely be highly dependent on a complex interplay of genetic and environmental factors affecting both the initial synthesis of the indole-3-propanoic acid backbone and the subsequent methoxylation of the indole ring.

Chemical Synthesis and Derivatization Strategies for 3 4 Methoxy 3 Indolyl Propanoic Acid

Classical and Contemporary Total Synthesis Approaches

The total synthesis of 3-(4-Methoxy-3-indolyl)propanoic acid can be approached by first constructing the 4-methoxyindole (B31235) core, followed by the introduction of the propanoic acid side chain at the C3 position, or by incorporating the side chain precursor into one of the starting materials for the indole (B1671886) ring formation.

Key Synthetic Methodologies and Strategic Bond Formations

Classical Approaches: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and versatile methods for constructing the indole nucleus. thermofisher.comwikipedia.org This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone. wikipedia.orgjk-sci.com

For the synthesis of the 4-methoxyindole core, the key starting material is 3-methoxyphenylhydrazine. This is condensed with a carbonyl compound that serves as the precursor to the C2 and C3 atoms of the indole ring and the attached side chain. To directly form the propanoic acid moiety, a γ-keto acid such as levulinic acid or its ester can be used. The strategic bond formations in this process are:

C=N Bond Formation: Condensation of 3-methoxyphenylhydrazine with the keto-acid to form the corresponding phenylhydrazone.

C-C Bond Formation: A mdpi.commdpi.com-sigmatropic rearrangement of the protonated enehydrazine tautomer, which forms a new carbon-carbon bond.

C-N Bond Formation: Intramolecular cyclization followed by the elimination of ammonia to generate the aromatic indole ring. wikipedia.org

The reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org

| Catalyst Type | Example | Typical Conditions | Reference |

| Brønsted Acid | Polyphosphoric Acid (PPA) | Heat (80-100 °C) | wikipedia.org |

| Brønsted Acid | Ethanolic HCl | Reflux | nih.gov |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Heat (150-200 °C) | wikipedia.org |

Contemporary Approaches

Modern synthetic chemistry has introduced a variety of methods for indole synthesis that offer milder conditions or alternative pathways. These include transition-metal-catalyzed reactions and cyclizations of suitably substituted anilines. For instance, the synthesis of a 4-methoxyindole core can be achieved through the reductive cyclization of a 2-alkynyl-3-methoxyaniline derivative. elte.hu

Once the 4-methoxyindole nucleus is obtained, the propanoic acid side chain can be introduced at the C3 position. The indole C3 position is highly nucleophilic and susceptible to electrophilic attack. A common strategy is the Friedel-Crafts-type alkylation or Michael addition. researchgate.net Reaction of 4-methoxyindole with acrylic acid in the presence of acetic acid and acetic anhydride is a direct method for introducing the propanoic acid side chain. researchgate.net Alternatively, Michael addition of 4-methoxyindole to acrylonitrile followed by hydrolysis of the resulting nitrile furnishes the desired product. A patented process describes the synthesis of 3-indolealkanoic acids by reacting an indole with an α,β-unsaturated acid at high temperatures (225-300 °C) in the presence of a strong base like potassium hydroxide. google.com

Stereoselective and Regioselective Considerations in Synthesis

Regioselectivity: The synthesis of this compound presents significant regiochemical challenges.

During Indole Formation: The Fischer indole synthesis starting from 3-methoxyphenylhydrazine can lead to two isomeric products: the desired 4-methoxyindole and the undesired 6-methoxyindole. The direction of the cyclization is influenced by the nature of the acid catalyst and the substituents on the carbonyl component. Studies on substituted phenylhydrazones have shown that the electronic effects of the substituent (the electron-donating methoxy (B1213986) group) play a key role in directing the cyclization, though mixtures are common. nih.gov

During Side-Chain Introduction: The functionalization of the pre-formed 4-methoxyindole nucleus is governed by the inherent reactivity of the indole ring. The C3 position is the most electron-rich and kinetically favored site for electrophilic substitution. This high intrinsic reactivity allows for the selective introduction of the propanoic acid side chain at C3. However, the presence of the activating methoxy group at C4 can increase the reactivity of the benzene (B151609) portion of the molecule, necessitating careful control of reaction conditions to avoid undesired side reactions at C5 or C7. While direct functionalization at the C4 position of an unsubstituted indole is notoriously difficult, methods utilizing directing groups have been developed to achieve this, highlighting the complexity of controlling regioselectivity in indole chemistry. nih.govnih.gov

Stereoselectivity: For the synthesis of the parent compound, this compound, there are no chiral centers, so stereoselectivity is not a concern. However, if analogues are synthesized by introducing substituents on the α or β positions of the propanoic acid side chain, stereoselective methods would be required to control the resulting stereochemistry.

Development of Analogues and Structural Mimetics of this compound

The synthesis of analogues and structural mimetics allows for the exploration of structure-activity relationships. Modifications can be made to the indole core, the propanoic acid side chain, or the methoxy substituent.

Indole Core Modification: Isomeric analogues, such as 3-(5-methoxy-1H-indol-3-yl)propanoic acid or 3-(6-methoxy-1H-indol-3-yl)propanoic acid, can be synthesized using the corresponding methoxy-substituted phenylhydrazines (4-methoxyphenylhydrazine or 2-methoxyphenylhydrazine) in a Fischer indole synthesis. mdpi.comdrugbank.com

Side Chain Modification: The length and branching of the alkanoic acid side chain can be varied. Using different Michael acceptors with 4-methoxyindole allows access to a range of derivatives. For example, reaction with crotonic acid would yield a butanoic acid derivative, while reaction with methacrylic acid would introduce a methyl group at the α-position of the side chain. google.com More complex side chains can be installed via nucleophilic substitution reactions on protected indole intermediates. nih.gov

Methoxy Group Modification: Analogues bearing different alkoxy groups (e.g., ethoxy, benzyloxy) at the C4 position can be prepared by starting with the appropriately substituted 3-alkoxyphenylhydrazine. A one-pot synthesis for various 4-alkoxy-3-formylindoles has been described, which could serve as intermediates for conversion to the corresponding propanoic acid derivatives. clockss.org

Functionalization and Modification of the Indole Nucleus and Propanoic Acid Side Chain

Post-synthesis modification of this compound allows for further diversification of the molecular structure.

Functionalization of the Indole Nucleus: With the C3 position occupied, further electrophilic substitution on the indole ring will occur at other available positions. The C2 position can undergo reactions such as formylation under Vilsmeier-Haack conditions (POCl₃/DMF), although this may require protection of the indole nitrogen. nih.gov The benzene ring, activated by both the fused pyrrole (B145914) ring and the C4-methoxy group, is also susceptible to electrophilic attack, such as halogenation or nitration, likely directed to the C5 or C7 positions.

Modification of the Propanoic Acid Side Chain: The carboxylic acid group of the side chain is a versatile functional handle for a wide array of chemical transformations.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol under acidic catalysis or by using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP). acs.org

Amidation: The acid can be converted into amides by first activating it, for instance, by forming an acid chloride (with thionyl chloride or oxalyl chloride) or by using peptide coupling reagents, followed by reaction with a primary or secondary amine.

Hydrazide Formation: Reaction of the corresponding methyl or ethyl ester with hydrazine hydrate is a common method to produce hydrazides, which are useful intermediates for synthesizing more complex heterocyclic derivatives. mdpi.com

Green Chemistry Principles Applied to the Synthesis of Indole-Propanoic Acid Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indoles to reduce environmental impact. beilstein-journals.orgresearchgate.net These strategies focus on improving atom economy, using safer solvents, reducing energy consumption, and employing catalytic methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. tandfonline.comnih.gov Many classical indole syntheses, including the Fischer, Bischler, and cycloisomerization reactions, have been successfully adapted to microwave-assisted protocols. elte.huorganic-chemistry.org For instance, the microwave-assisted, solvent-free Bischler indole synthesis provides a rapid and environmentally friendly route to 2-arylindoles. organic-chemistry.org Similarly, the C3-acylation of indoles, a reaction related to the introduction of the propanoic acid side chain, has been efficiently performed using microwave assistance. mdpi.com

| Reaction Type | Conventional Heating | Microwave Irradiation | Advantage | Reference |

| Bischler Indole Synthesis | Hours | 45-60 seconds | Drastic reduction in time, solvent-free | organic-chemistry.org |

| Cycloisomerization of 2-alkynylanilines | Hours, often requires metal catalyst | Minutes, can be catalyst-free | Faster, cleaner, avoids metal contamination | elte.hu |

| Friedel-Crafts Acylation | Hours, often requires harsh Lewis acids | Minutes | Faster, improved yields | mdpi.com |

Alternative Solvents and Catalysts: The development of greener reaction media is a cornerstone of sustainable chemistry.

Water as a Solvent: Performing organic reactions in water is highly desirable. Microwave-promoted cycloisomerization of 2-alkynylanilines to indoles has been successfully achieved in water, avoiding the need for organic solvents. elte.hu

Ionic Liquids: Ionic liquids have been used as catalysts and recyclable solvents for indole synthesis, offering benefits such as thermal stability and ease of product separation. researchgate.netnih.gov

Multi-component Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are inherently atom-economical. Various MCRs have been developed for the synthesis of functionalized 3-substituted indoles, representing a green and efficient strategy. nih.govresearchgate.net

By integrating these green methodologies, the synthesis of this compound and its derivatives can be made more efficient and environmentally benign.

Structure Activity Relationship Sar Studies of 3 4 Methoxy 3 Indolyl Propanoic Acid and Its Analogues

Identification of Pharmacophoric Elements for Biological Efficacy

The biological activity of 3-(4-Methoxy-3-indolyl)propanoic acid analogues is intrinsically linked to a core set of structural features known as pharmacophoric elements. These elements are the essential regions of the molecule that interact with a biological target to elicit a response. For this class of compounds, the primary pharmacophore can be deconstructed into three key components: the indole (B1671886) scaffold, the propanoic acid side chain, and the methoxy (B1213986) substituent.

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a multitude of biological receptors and enzymes. nih.gov Its bicyclic aromatic structure, composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, provides a rigid framework that can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions within receptor binding pockets. nih.gov The nitrogen atom within the pyrrole ring is a crucial feature, often acting as a hydrogen bond donor, which can be vital for anchoring the molecule to its target. nih.gov

The propanoic acid side chain at the C3 position of the indole ring is another critical determinant of biological activity. The length and composition of this linker are often finely tuned for optimal interaction. nih.gov The terminal carboxylic acid group is a key functional element, as it is typically ionized at physiological pH, forming a carboxylate anion. sigmaaldrich.comnih.gov This charged group can form strong ionic bonds or hydrogen bonds with complementary residues, such as arginine or lysine, in a receptor's active site. sigmaaldrich.comnih.govmdpi.com The three-carbon chain provides a specific spatial orientation for the carboxylate group relative to the indole core.

A summary of these key pharmacophoric elements is presented in Table 1.

| Pharmacophoric Element | Structural Feature | Potential Biological Interaction | Significance for Efficacy |

| Indole Scaffold | Bicyclic aromatic ring system | Hydrophobic interactions, π-π stacking | Provides the fundamental framework for receptor binding. |

| Indole N-H Group | Hydrogen bond donor | Anchoring to the biological target | Critical for specific molecular recognition. |

| Propanoic Acid Side Chain | Three-carbon linker with a terminal carboxylic acid | Ionic bonding, hydrogen bonding | Ensures proper orientation and strong interaction with the target. |

| 4-Methoxy Group | Substituent on the indole ring | Modulates electronics and lipophilicity, potential H-bond acceptor | Can enhance binding affinity and improve pharmacokinetic properties. |

Table 1: Key pharmacophoric elements of this compound and their significance for biological efficacy.

Impact of Substituent Effects on Biological Activity and Selectivity

The nature, position, and orientation of substituents on the indole ring of this compound analogues can profoundly influence their biological activity and selectivity. Substituents can alter the molecule's electronic properties, steric profile, and lipophilicity, thereby affecting its binding affinity for a target and its pharmacokinetic profile.

The methoxy group at the 4-position is of particular interest. Methoxy groups are electron-donating by resonance and can increase the electron density of the indole ring, which can enhance its interaction with electron-deficient regions of a biological target. chim.it The position of the methoxy group is crucial; for instance, studies on other indole derivatives have shown that moving a methoxy group from one position to another can drastically alter the biological activity, sometimes switching a compound from an agonist to an antagonist or altering its target selectivity. nih.gov In a series of anticancer indolyl-pyridinyl-propenones, the presence of a 5-methoxy group was found to be important for activity, and shifting it to the 4-, 6-, or 7-positions had significant consequences for the biological effect. nih.gov

Beyond the methoxy group, other substituents can be introduced to probe the SAR. For example, replacing the methoxy group with other electron-donating or electron-withdrawing groups can provide insight into the electronic requirements of the binding site. Halogen atoms (F, Cl, Br) are often used to increase potency, as they can participate in halogen bonding and increase lipophilicity. nih.gov The introduction of bulky substituents can probe the steric tolerance of the binding pocket.

Table 2 provides a hypothetical SAR exploration for analogues of this compound, illustrating how different substituents might affect biological activity based on general principles observed in related indole derivatives.

| Analogue | Substituent at 4-Position | Substituent at other positions | Expected Impact on Biological Activity |

| 1 | -OCH₃ (Methoxy) | None | Baseline activity. Electron-donating, moderate lipophilicity. |

| 2 | -OH (Hydroxy) | None | Potential for increased hydrogen bonding, may decrease lipophilicity. |

| 3 | -Cl (Chloro) | None | Increased lipophilicity and potential for halogen bonding may enhance activity. |

| 4 | -CF₃ (Trifluoromethyl) | None | Strong electron-withdrawing group, increases lipophilicity, may alter binding mode. |

| 5 | -OCH₃ (Methoxy) | 5-Chloro | The combined electronic and steric effects could lead to enhanced potency or altered selectivity. |

| 6 | -OCH₃ (Methoxy) | N-Methyl | Blocking the N-H hydrogen bond donor capability would likely decrease or abolish activity if this interaction is critical. |

Table 2: Hypothetical impact of substituent effects on the biological activity of this compound analogues.

Conformational Analysis and Bioactive Conformation Elucidation

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and the energy associated with these different arrangements. For a flexible molecule like this compound, understanding its preferred conformations is crucial for elucidating its bioactive conformation —the specific 3D structure it adopts when binding to its biological target. nih.gov

The flexibility of this compound arises primarily from the rotatable bonds in the propanoic acid side chain. The relative orientation of the indole ring and the terminal carboxylate group is determined by the torsion angles of these bonds. Different conformations will present the key pharmacophoric elements in different spatial arrangements, and only one or a small subset of these conformations may be suitable for productive binding to the target.

Techniques such as X-ray crystallography of the ligand bound to its target protein can provide a definitive picture of the bioactive conformation. However, in the absence of such data, computational methods like molecular mechanics and quantum mechanics calculations are employed to map the conformational landscape and identify low-energy conformers. nih.gov Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information about the solution-state conformation. nih.gov

The elucidation of the bioactive conformation is a key step in rational drug design. Once known, it can be used as a template to design more rigid analogues that are "pre-organized" in the correct conformation for binding. This can lead to an increase in binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. arabjchem.org For analogues of this compound, QSAR can be a powerful tool for rational drug design.

In a QSAR study, a set of analogues with known biological activities is used as a training set. For each molecule, a set of numerical descriptors is calculated. These descriptors can represent various physicochemical properties, such as:

Electronic properties: Dipole moment, partial atomic charges.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological indices: Descriptors that quantify molecular branching and connectivity.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates these descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, yet-to-be-synthesized analogues. nih.govresearchgate.net

For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. nih.gov In these approaches, the molecules are aligned, and the steric and electrostatic fields around them are calculated. The resulting models generate 3D contour maps that highlight regions where modifications to the structure would likely lead to increased or decreased activity. For instance, a CoMFA map might indicate that a bulky substituent is favored in a particular region of space, guiding the design of new analogues with improved potency. nih.gov

The general workflow for a QSAR study on this compound analogues is outlined in Table 3.

| Step | Description | Objective |

| 1. Data Set Selection | A series of this compound analogues with measured biological activities is compiled. | To have a reliable basis for model building. |

| 2. Descriptor Calculation | Physicochemical and structural descriptors are calculated for each molecule in the data set. | To numerically represent the chemical structures. |

| 3. Model Development | A mathematical model is generated to correlate the descriptors with biological activity using statistical methods. | To establish a predictive relationship. |

| 4. Model Validation | The predictive power of the model is tested using an external set of compounds or cross-validation techniques. | To ensure the model is robust and not due to chance correlation. |

| 5. Rational Design | The validated model is used to predict the activity of new, designed molecules. | To prioritize the synthesis of compounds with the highest predicted potency. |

Table 3: General workflow for a QSAR study for the rational design of this compound analogues.

By integrating these SAR, conformational, and QSAR studies, medicinal chemists can systematically optimize the structure of this compound to develop novel therapeutic agents with enhanced efficacy and selectivity.

Molecular and Cellular Mechanisms of Action of 3 4 Methoxy 3 Indolyl Propanoic Acid

Ligand-Target Interactions and Receptor Binding Profiling

Currently, there is no specific receptor binding profile or detailed ligand-target interaction data available in scientific literature for 3-(4-Methoxy-3-indolyl)propanoic acid. Research on the parent compound, indole-3-propionic acid (IPA), suggests potential interactions with receptors such as the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are involved in regulating immune responses and inflammation. nih.govnih.gov However, it has not been experimentally determined if the addition of a methoxy (B1213986) group at the 4-position of the indole (B1671886) ring alters this binding affinity or confers new receptor interactions.

Modulation of Intracellular Signaling Pathways and Gene Expression in Cell Lines

Specific studies detailing the modulation of intracellular signaling pathways and gene expression by this compound are not available. For the related compound, indole-3-propionic acid (IPA), research has shown it can modulate pathways such as the PI3K/Akt and NF-κB signaling cascades. nih.govnih.gov For instance, IPA has been observed to promote the proliferation of Schwann cells by activating the PI3K/AKT pathway and may inhibit osteoclast formation by modulating the NF-κB pathway. nih.govmdpi.com Furthermore, IPA has been associated with the upregulation of genes like mitochondrial transcription factor A (Tfam) in osteoblasts. nih.govnih.gov Whether this compound has similar or different effects on these or other signaling pathways and gene expression profiles is yet to be investigated.

Enzyme Inhibition or Activation by this compound

There is no direct evidence or published research on the specific enzymatic inhibition or activation properties of this compound. Studies on hybrid molecules derived from 5-methoxy-indole carboxylic acid have shown inhibitory activity against human monoamine oxidase B (hMAO-B), an enzyme significant in neurodegenerative disorders. nih.govsigmaaldrich.com However, these are different chemical entities, and it is unknown if this compound shares this activity.

Cellular Responses and Phenotypic Changes in In Vitro Systems

Detailed reports on the cellular responses and phenotypic changes induced by this compound in in vitro systems have not been published. The parent compound, IPA, has been shown to induce various cellular responses, including promoting apoptosis in activated hepatic stellate cells, which is a key process in the reversal of liver fibrosis. nih.gov It also has demonstrated neuroprotective effects against oxidative stress in cell culture models. nih.govsigmaaldrich.com Without specific studies, it remains unknown how the 4-methoxy substitution influences these cellular outcomes.

Interactions with Biological Macromolecules Beyond Canonical Receptors

Information regarding the interaction of this compound with biological macromolecules other than canonical receptors is not present in the current body of scientific literature. Research on the closely related indole-3-propionic acid has explored its interaction with macromolecules like calf thymus DNA, suggesting a potential role in protecting DNA integrity. The specific binding characteristics and functional consequences of the interaction between this compound and macromolecules such as DNA, RNA, or proteins have not been determined.

Metabolism and Preclinical Pharmacokinetics of 3 4 Methoxy 3 Indolyl Propanoic Acid

Absorption and Distribution Characteristics in Non-Human Biological Models

Specific studies on the absorption and distribution of 3-(4-Methoxy-3-indolyl)propanoic Acid in non-human biological models are not available in the reviewed literature. However, studies on analogous compounds provide some indication of potential behavior.

For example, a study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Sprague-Dawley rats showed that after oral administration, the compound was rapidly absorbed, reaching maximum plasma concentration within 15 minutes. nih.gov This study also found that HMPA and its metabolites were widely distributed to various organs, including the kidneys, liver, thoracic aorta, heart, soleus muscle, and lungs. nih.gov The distribution profile showed the highest concentrations in the kidneys and liver. nih.gov

Another study on a fluorinated propanoic acid derivative in rats, mice, and cynomolgus monkeys also demonstrated rapid and complete absorption after oral administration. nih.gov While these findings relate to different, albeit structurally similar, compounds, they suggest that small phenolic and propionic acid derivatives can be readily absorbed and distributed in preclinical models.

Biotransformation Pathways and Identification of Major Metabolites

The biotransformation of xenobiotics, or foreign compounds, in the body typically occurs in two phases: Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.govnih.gov

Specific Phase I metabolic reactions for this compound have not been documented. However, based on its structure, several reactions are plausible. The indole (B1671886) ring and the methoxy (B1213986) group are potential sites for oxidative metabolism, primarily catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govmdpi.com

Potential Phase I reactions could include:

O-demethylation: The methoxy group (-OCH3) could be demethylated to a hydroxyl group (-OH), which would make the molecule more polar.

Hydroxylation: An additional hydroxyl group could be added to the indole ring, a common metabolic pathway for indole-containing compounds. mdpi.com

Oxidation of the propanoic acid side chain could also occur.

These types of reactions are common for many drugs and xenobiotics and serve to prepare the molecule for Phase II conjugation. nih.gov

Following potential Phase I reactions that would introduce a hydroxyl group, the resulting metabolite would be a prime candidate for Phase II conjugation. The most common Phase II reactions are glucuronidation and sulfation.

In the study of HMPA in rats, the compound was found to be extensively metabolized into sulfated and glucuronidated conjugates. bohrium.comnih.gov In fact, the sulfated form of HMPA was the predominant metabolite found in the bloodstream, indicating rapid and efficient Phase II metabolism. bohrium.com This suggests that if this compound undergoes O-demethylation, the resulting hydroxylated metabolite would likely undergo similar conjugation reactions.

Table 1: Potential Metabolic Pathways for this compound

| Phase | Reaction Type | Potential Change to Compound |

| Phase I | O-Demethylation | Conversion of the 4-methoxy group to a 4-hydroxyl group. |

| Hydroxylation | Addition of a hydroxyl group to the indole ring. | |

| Phase II | Glucuronidation | Addition of a glucuronic acid molecule to a hydroxyl group. |

| Sulfation | Addition of a sulfate (B86663) group to a hydroxyl group. |

This table is based on theoretical metabolic pathways for structurally similar compounds and not on direct experimental evidence for this compound.

Elimination and Excretion Routes in Preclinical Organisms

The primary route of elimination for water-soluble metabolites is through the kidneys and into the urine. nih.gov For less soluble compounds or those with higher molecular weights, biliary excretion into the feces can also be a significant pathway.

In studies with the related compound HMPA, the metabolites were found to be mainly excreted in the urine after absorption. bohrium.com Similarly, a study on a fluorinated propanoic acid derivative showed rapid elimination exclusively in the urine in both rats and mice. nih.gov Based on these examples, it is probable that this compound and its metabolites would primarily be excreted via the renal route.

Role of Specific Enzyme Systems (e.g., Cytochrome P450s, Transferases) in Metabolism

The metabolism of a vast number of drugs and xenobiotics is dependent on the cytochrome P450 (CYP) superfamily of enzymes for Phase I reactions. nih.govmdpi.com Specifically, CYP families 1, 2, and 3 are responsible for the metabolism of approximately 80% of clinical drugs. nih.gov While the specific CYP isoforms that might metabolize this compound have not been identified, enzymes such as CYP1A2, CYP2D6, and CYP3A4 are commonly involved in the metabolism of indole-containing compounds and molecules with aromatic rings. criver.com

Phase II conjugation reactions are catalyzed by transferase enzymes. Glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs), and sulfation is mediated by sulfotransferases (SULTs). The rapid and extensive conjugation of the related compound HMPA suggests a significant role for these enzyme systems in the metabolism of such molecules. bohrium.com

Table 2: Enzyme Systems Potentially Involved in the Metabolism

| Phase | Enzyme Family | Specific Role |

| Phase I | Cytochrome P450 (CYP) | O-demethylation, Hydroxylation |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Glucuronidation of hydroxylated metabolites |

| Sulfotransferases (SULTs) | Sulfation of hydroxylated metabolites |

This table is speculative and based on the known roles of these enzyme families in xenobiotic metabolism.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 4 Methoxy 3 Indolyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-(4-Methoxy-3-indolyl)propanoic acid, both ¹H and ¹³C NMR would be essential.

¹H NMR would provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons on the indole (B1671886) ring, the methoxy (B1213986) group protons (a singlet), and the protons of the propanoic acid side chain (likely complex multiplets). The chemical shifts and coupling constants would be crucial for confirming the substitution pattern on the indole ring.

¹³C NMR would reveal the number of distinct carbon environments. This would include signals for the carbons of the indole ring, the methoxy carbon, the carboxylic acid carbon, and the two carbons of the propanoic acid chain.

Predicted ¹H NMR Data (based on general indole chemistry): Due to the lack of specific experimental data, a table of predicted chemical shifts cannot be accurately generated.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₁₂H₁₃NO₃), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would provide structural information, such as the loss of the carboxylic acid group or cleavage of the propanoic acid side chain. This technique is also invaluable for identifying potential metabolites in biological samples by detecting mass shifts corresponding to metabolic transformations.

Expected HRMS Fragmentation Data: A specific fragmentation table cannot be provided without experimental data.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Quantification in Research Samples

Chromatographic methods are vital for separating the compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for analyzing indole derivatives. A mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely be used. Detection could be achieved using a UV detector, as the indole ring is chromophoric, or a fluorescence detector for higher sensitivity. nih.gov

Gas Chromatography (GC): For GC analysis, the carboxylic acid group of this compound would likely need to be derivatized (e.g., by esterification) to increase its volatility. A polar capillary column would be suitable for separation, with detection by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Typical Chromatographic Conditions (General): Specific retention times and detailed method parameters are not available in the literature for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the carboxylic acid, the O-H stretch of the carboxylic acid (a broad band), C-O stretching of the methoxy group, and various C-H and C=C stretching and bending vibrations of the aromatic ring and alkyl chain.

Expected Vibrational Frequencies (General): A table of specific vibrational frequencies cannot be compiled without experimental spectra.

X-ray Crystallography for Solid-State Structure and Co-crystal Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the indole N-H group. This information is crucial for understanding the solid-state properties and for the design of co-crystals. While crystal structures of related indole carboxylic acids have been reported, no crystallographic data for the title compound is currently available in the Cambridge Structural Database (CSD). sioc-journal.cn

Crystallographic Data Table: No experimental crystallographic data for this compound has been found in the searched databases.

Computational Chemistry and Theoretical Modeling of 3 4 Methoxy 3 Indolyl Propanoic Acid

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of a molecule. Methods such as B3LYP are frequently used to perform geometry optimization and calculate a variety of molecular properties. researchgate.netresearchgate.net For a molecule like 3-(4-Methoxy-3-indolyl)propanoic Acid, these calculations can determine structural parameters (bond lengths and angles), vibrational frequencies for comparison with experimental infrared and Raman spectra, and electronic properties. researchgate.net

Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other calculated properties, such as electron affinity, ionization potential, and molecular electrostatic potential (MEP) maps, further characterize the molecule's reactive sites and potential for intermolecular interactions. researchgate.net

Table 1: Representative Theoretical Electronic Properties Calculated for an Indolepropanoic Acid Scaffold

| Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.6 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.5 Debye |

| Electron Affinity | Energy released when an electron is added to a neutral molecule. | 1.1 eV |

| Ionization Potential | Energy required to remove an electron from a neutral molecule. | 6.0 eV |

Note: These values are illustrative for a molecule of this class and would be specifically determined through DFT calculations (e.g., using the B3LYP/6-311++G(d,p) basis set).

Molecular Dynamics Simulations for Ligand-Protein Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. acs.org For this compound, MD simulations are invaluable for understanding its behavior in a biological context, such as its interaction with protein targets. These simulations can reveal the stability of a ligand-protein complex, the specific interactions (like hydrogen bonds and hydrophobic contacts) that maintain binding, and the conformational changes that may occur in both the ligand and the protein upon binding. acs.org

Studies on the parent compound, 3-indolepropanoic acid (IPA), have utilized MD simulations to validate its binding to various protein targets, including NOS3, AKT1, and EGFR. Such simulations typically run for nanoseconds to microseconds, generating trajectories that show how the ligand settles into the binding pocket and how the surrounding amino acid residues adapt. Analysis of these trajectories can provide insights into the binding free energy, residence time, and the dynamic nature of the interaction, which are crucial for understanding the mechanism of action and for designing more potent molecules.

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding for the ligand-protein complex. | Provides a quantitative measure of binding affinity to compare different ligands or binding modes. |

In Silico Screening and Virtual Ligand Design Approaches

In silico virtual screening is a cornerstone of modern drug discovery, enabling the rapid and cost-effective evaluation of vast chemical libraries against a biological target. This process can be either structure-based or ligand-based. For a target protein of interest, a library of compounds, which could include derivatives of this compound, can be computationally docked into the active site to identify potential "hits".

Following an initial screen, the identified hits can be used to build pharmacophore models, which capture the essential three-dimensional arrangement of chemical features required for biological activity. These models then guide the design of novel ligands with improved affinity and selectivity. This iterative cycle of screening, hit identification, and rational design allows chemists to focus synthetic efforts on the most promising candidates, significantly streamlining the drug discovery pipeline.

Table 3: A Representative Workflow for Virtual Screening and Ligand Design

| Step | Description | Tools/Methods Used | Desired Outcome |

|---|---|---|---|

| 1. Target Selection & Preparation | Identify a biological target and prepare its 3D structure for computation. | Protein Data Bank (PDB), Structure preparation software. | A high-quality, refined 3D model of the target protein. |

| 2. Library Preparation | Assemble a large database of small molecules to be screened. | ZINC database, PubChem, custom chemical libraries. | A library of 3D conformers for millions of compounds. |

| 3. Virtual Screening | Computationally dock the library of compounds into the target's binding site. | Molecular Docking software (e.g., AutoDock, Glide). | A ranked list of compounds based on predicted binding affinity (docking scores). |

| 4. Hit Prioritization | Filter and select the top-scoring compounds for further analysis. | Scoring functions, ADME filters, visual inspection. | A manageable set of promising "hit" compounds. |

| 5. Lead Optimization | Use the structure of the hits to design new, more potent analogues. | Pharmacophore modeling, QSAR, medicinal chemistry expertise. | Novel lead compounds with potentially improved efficacy and properties. |

Prediction of Preclinical ADME Properties via Computational Methods

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational methods are now routinely used in preclinical stages to predict these properties, helping to identify and eliminate compounds with poor drug-like characteristics early in the discovery process.

For this compound, various in silico models can predict key ADME parameters. Quantitative Structure-Activity Relationship (QSAR) models can forecast properties like aqueous solubility, lipophilicity (logP), and plasma protein binding based on the molecule's structure. Models for predicting metabolism often focus on interactions with cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. Predicting which CYP isoforms a compound might inhibit or be a substrate for is crucial for avoiding potential drug-drug interactions.

Table 4: Computationally Predicted ADME Properties for a Drug-like Molecule

| ADME Parameter | Computational Method | Predicted Property of Interest |

|---|---|---|

| Absorption | QSAR models, Rule-of-Five analysis | Oral bioavailability, Caco-2 cell permeability. |

| Distribution | QSAR, Mechanistic models | Plasma protein binding (%), Blood-brain barrier penetration. |

| Metabolism | CYP P450 docking, substrate models | Prediction of major metabolic sites, Inhibition of key CYP enzymes (e.g., CYP3A4, CYP2D6). |

| Excretion | Physiologically-based pharmacokinetic (PBPK) models | Prediction of clearance pathways (renal vs. hepatic). |

| Toxicity | hERG channel blocking models, Ames test predictions | Cardiac toxicity risk, mutagenicity potential. |

Note: These predictions help prioritize compounds with favorable pharmacokinetic profiles for further experimental testing.

Docking Studies and Molecular Modeling of Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for understanding how a compound like this compound might engage with its biological target at a molecular level. The process involves sampling numerous possible conformations of the ligand within the protein's binding site and using a scoring function to rank them based on predicted binding affinity.

Successful docking studies can reveal the specific binding mode of a ligand, identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or salt bridges. For instance, studies on the related compound 3-indolepropanoic acid (IPA) have used molecular docking to show its direct binding to the active sites of proteins like TNF and PPARA. This information is critical for structure-activity relationship (SAR) studies, as it explains why certain chemical modifications enhance or diminish activity. The insights from docking guide the rational design of new molecules with optimized interactions for improved potency and selectivity.

Table 5: Example of a Molecular Docking Analysis Summary

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Target A | -8.5 | Tyr84, Gln121 | Hydrogen Bond |

| Val88, Leu125 | Hydrophobic Interaction | ||

| Protein Target B | -7.2 | Arg210 | Salt Bridge with propanoic acid |

Note: This table illustrates the typical output of a docking study, detailing the strength of the interaction and the specific molecular contacts that stabilize the ligand-protein complex.

Biological Roles and Preclinical Research Applications of 3 4 Methoxy 3 Indolyl Propanoic Acid

Role in Plant Physiology and Defense Mechanisms

Indole-3-propionic acid (IPA) is recognized for its auxin-like properties in plants. Structurally similar to the primary plant auxin, indole-3-acetic acid (IAA), IPA is produced by various soil microbes, including Clostridium species. wikipedia.orgresearchgate.net This microbial production means plants are likely to encounter IPA in their rhizosphere.

The primary role of IPA in plant physiology is the modulation of root system architecture. Research has demonstrated that IPA stimulates the growth of lateral roots and root hairs, which can enhance nutrient and water uptake. wikipedia.org However, its activity is not identical to IAA. Studies suggest that IPA can interfere with certain auxin-regulated processes, such as root gravitropism, possibly by disrupting the plant's endogenous auxin signaling or transport mechanisms. wikipedia.org

Recent investigations in the model plant Arabidopsis thaliana have further elucidated the molecular mechanism behind IPA's effects. These studies confirm that IPA modulates lateral root development by directly engaging with the established auxin signaling pathway. researchgate.netnih.gov Biochemical and genetic analyses show that IPA can bind to the TIR1/AFB-Aux/IAA co-receptor complex, which in turn activates the expression of downstream auxin-responsive genes. nih.gov This finding solidifies IPA's role as a signaling molecule that can influence plant development by targeting the canonical auxin perception and signaling cascade. researchgate.netnih.gov

Evaluation of Antimicrobial or Antifungal Activities in Non-Clinical Models

Indole-3-propionic acid (IPA) has demonstrated selective antimicrobial and antifungal properties in various non-clinical models. It is considered an unusual antibiotic because it is produced by the human gut microbiota and targets amino acid biosynthesis in susceptible microbes. nih.govnih.gov

The most notable antibacterial activity of IPA is against a broad spectrum of mycobacteria. It has shown efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains, and various non-tuberculous mycobacteria (NTM) like Mycobacterium avium in vitro. nih.govnih.gov The mechanism of action involves the inhibition of mycobacterial tryptophan biosynthesis by targeting the enzyme anthranilate synthase (TrpE), where it mimics tryptophan as an allosteric inhibitor. nih.gov This represents a novel antibiotic mechanism. nih.gov In addition to its in vitro activity, IPA has also demonstrated in vivo efficacy in a mouse model of tuberculosis. nih.gov Interestingly, IPA does not show significant activity against common Gram-negative or Gram-positive bacteria, indicating a selective spectrum. nih.gov However, some studies suggest IPA can induce an apoptosis-like death in Escherichia coli. asm.org

In the realm of antifungal research, IPA has been shown to trigger apoptosis in the pathogenic yeast Candida albicans. nih.gov The mechanism involves the induction of calcium ion (Ca2+) influx, which leads to mitochondrial membrane depolarization and the accumulation of reactive oxygen species (ROS). nih.gov This oxidative stress contributes to the depletion of glutathione (B108866) and results in DNA fragmentation and other hallmarks of apoptosis, such as phosphatidylserine (B164497) exposure and metacaspase activation. nih.gov

Table 1: Summary of Antimicrobial and Antifungal Activities of Indole-3-propionic Acid (IPA)

| Organism | Model | Observed Effect | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Mycobacterium tuberculosis | In vitro, In vivo (mouse) | Inhibition of growth | Targets anthranilate synthase (TrpE) in the tryptophan biosynthesis pathway. | nih.gov, nih.gov |

| Non-tuberculous mycobacteria | In vitro | Inhibition of growth | Targets anthranilate synthase (TrpE). | nih.gov, nih.gov |

| Candida albicans | In vitro | Induces apoptosis | Triggers Ca2+ influx, mitochondrial dysfunction, and ROS accumulation. | nih.gov |

| Escherichia coli | In vitro | Induces apoptosis-like death | Induces accumulation of ROS, nitric oxide, and DNA damage. | asm.org |

Antioxidant and Anti-inflammatory Properties in Cellular and Preclinical Animal Models

Indole-3-propionic acid (IPA) is a potent antioxidant and demonstrates significant anti-inflammatory activity in a variety of preclinical models. nih.govresearchgate.net It is recognized as a more powerful scavenger of hydroxyl radicals than melatonin, a well-known antioxidant. wikipedia.org A key feature of IPA is that it scavenges these radicals without generating reactive or pro-oxidant intermediate compounds. wikipedia.orghmdb.ca

In cellular models, IPA has been shown to protect against oxidative stress-induced cell death. For example, it protects primary neurons and neuroblastoma cells from the neurotoxic effects of the amyloid-beta protein, a key factor in Alzheimer's disease. hmdb.ca Its antioxidant properties have been documented in protecting cells from damage caused by various chemical agents, including potassium bromate (B103136) and iron salts. nih.gov

The anti-inflammatory effects of IPA are well-documented and are often linked to its ability to modulate key signaling pathways. In a rat model of osteoarthritis, IPA significantly inhibited the expression of inflammatory mediators such as nitric oxide, prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-6 in chondrocytes stimulated with IL-1β. nih.gov It also reduced the expression of matrix-degrading enzymes while upregulating anabolic markers. nih.gov This protective effect was found to be mediated through the Aryl hydrocarbon Receptor (AhR)/NF-κB signaling axis. nih.gov Similarly, in models of intestinal inflammation, IPA supplementation reduces the production of pro-inflammatory cytokines and helps maintain the integrity of the intestinal barrier. nih.govspandidos-publications.com Studies show IPA can inhibit the activation of the TLR4/NF-κB pathway, a central regulator of inflammation. spandidos-publications.com

Table 2: Preclinical Anti-inflammatory and Antioxidant Findings for Indole-3-propionic Acid (IPA)

| Model | Condition | Key Findings | Mechanism | Reference(s) |

|---|---|---|---|---|

| Rat Chondrocytes | IL-1β-induced inflammation | Inhibited NO, PGE2, TNF-α, IL-6; reduced matrix-degrading enzymes. | Mediated via the AhR/NF-κB axis. | nih.gov |

| Neuronal Cell Lines | Amyloid-beta induced toxicity | Protected against oxidative stress and cell death. | Potent hydroxyl radical scavenger. | hmdb.ca |

| Caco-2/HT29 Cells | LPS-induced inflammation | Reduced expression of inflammatory factors. | Inhibition of TLR4/NF-κB pathway. | nih.gov, spandidos-publications.com |

| Mice with Colitis | DSS-induced colitis | Enhanced intestinal barrier function and increased survival. | Enhanced barrier integrity over direct anti-inflammatory effects. | physiology.org |

| Mice with Sepsis | Cecal ligation and puncture | Lowered serum inflammatory mediators and improved survival. | Modulated gut microbiota composition. | asm.org |

Neurobiological Activities and Receptor Modulation in Animal Studies

Indole-3-propionic acid (IPA) exhibits significant neuroprotective activities in various animal models of neurological and neuropsychiatric disorders. nih.govnih.gov As a metabolite produced by gut bacteria, it represents a key molecule in the gut-brain axis. nih.gov

In models of Alzheimer's disease, IPA has shown therapeutic potential, although its effects may be dose-dependent. wikipedia.org Its potent antioxidant properties are a primary mechanism for this neuroprotection, shielding neurons from oxidative damage. hmdb.ca Studies have also linked lower plasma levels of IPA to Huntington's disease, suggesting a role in protecting against the reactive oxygen species (ROS) formation associated with the condition. nih.gov In a study involving elderly individuals, consumption of probiotics led to an increase in gut microbiota-produced IPA, which was associated with protecting microglial cells from inflammation and promoting neuronal function. nih.gov

IPA's neurobiological effects are also mediated through its interaction with specific receptors. It has been identified as a ligand for the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). mdpi.commdpi.com Activation of AhR in astrocytes by tryptophan metabolites, including indoles, has been shown to limit central nervous system inflammation. nih.gov Furthermore, IPA has been found to influence the levels of kynurenic acid (KYNA), another neuroprotective tryptophan metabolite, in the rat brain, suggesting an indirect mechanism of action. nih.gov While IPA itself does not appear to directly convert to KYNA or affect its primary synthesis enzyme, systemic administration of IPA leads to increased KYNA concentrations in the brain. nih.gov

Potential as a Biochemical Probe for Cellular Pathway Investigations

Due to its specific interactions with key cellular receptors and its role as a significant metabolite in the gut-brain axis, Indole-3-propionic acid (IPA) serves as a valuable biochemical probe for investigating cellular pathways. Its ability to act as a ligand for the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) makes it a useful tool for studying the downstream effects of these nuclear receptors. physiology.orgmdpi.commdpi.com

Researchers use IPA to explore the intricate communication between the gut microbiota and host immunity. For instance, studies have used IPA to demonstrate how microbial metabolites can regulate mucosal reactivity and inflammatory responses. physiology.orgnih.gov By supplementing cell cultures or animal models that lack IPA-producing bacteria, scientists can dissect the specific contributions of this metabolite to intestinal barrier function and immune homeostasis. physiology.org These studies have shown that IPA's protective effects in colitis models are mediated through AhR and PXR, highlighting its role in maintaining host-microbe mutualism. physiology.org

Furthermore, IPA is utilized to probe the mechanisms of endothelial dysfunction and cardiovascular health. mdpi.com Its effects on nitric oxide release and mitochondrial function in cardiomyocytes are areas of active investigation, helping to delineate the pathways through which gut metabolites influence cardiovascular physiology. mdpi.comnih.gov The use of IPA in vitro on microglial and neuronal cells has helped to elucidate its role in mediating the neuroprotective effects of probiotics, confirming its significance as a messenger molecule linking gut health to brain function. nih.gov

Modulation of Specific Physiological Processes in In Vivo Non-Human Systems

In various non-human in vivo systems, Indole-3-propionic acid (IPA) has been shown to modulate a wide range of physiological processes, from metabolic regulation to cardiovascular function and immune responses.

Metabolic Regulation: In rodent models of diet-induced obesity and diabetes, supplementation with IPA has been shown to improve glucose metabolism, increase insulin (B600854) sensitivity, and reduce weight gain. nih.govresearchgate.net It can also inhibit the synthesis of lipids in the liver and reduce inflammatory factors associated with metabolic disease. nih.gov Studies have demonstrated that DNJ, an active component of mulberry leaves, exerts its antihyperlipidemic effects, particularly in females, by enriching the gut microbiota with IPA-producing bacteria like Akkermansia and Clostridium cluster XIVa. asm.org This leads to increased IPA levels, which are tightly associated with the observed lipid-lowering effects. asm.org

Cardiovascular Function: IPA directly impacts cardiac physiology. In isolated perfused mouse hearts, IPA was found to dose-dependently improve cardiac contractility. nih.gov It is also implicated in blood pressure regulation. nih.gov In a mouse model of salt-sensitive hypertension, dietary IPA supplementation led to decreased systolic blood pressure and increased sodium excretion. google.com Conversely, some studies suggest chronic exposure to IPA could lead to mitochondrial dysfunction in cardiomyocytes. nih.gov In the context of atherosclerosis, circulating IPA was found to be downregulated in patients with coronary artery disease, and its supplementation in ApoE-/- mice alleviated the development of atherosclerotic plaques by promoting reverse cholesterol transport. ahajournals.org

Immune System and Gut Health: IPA plays a crucial role in maintaining intestinal homeostasis. It enhances the integrity of the intestinal barrier by increasing the expression of tight junction proteins and mucins. nih.govspandidos-publications.com This effect is partly mediated by its interaction with the PXR receptor. hmdb.canih.gov In a mouse model of sepsis, IPA treatment improved survival rates and lowered systemic inflammation, an effect that was dependent on the modulation of the gut microbiota. asm.orgfrontiersin.org It also promotes the phagocytic activity of macrophages, helping to clear pathogens. frontiersin.org Furthermore, IPA can directly modulate immune cell differentiation, decreasing pro-inflammatory Th17 cells and increasing anti-inflammatory T regulatory (Treg) cells in the kidney, which contributes to its blood pressure-lowering effects. google.com

Challenges and Future Directions in Research on 3 4 Methoxy 3 Indolyl Propanoic Acid

Addressing Knowledge Gaps in Natural Occurrence and Biosynthesis

A significant challenge in the study of 3-(4-Methoxy-3-indolyl)propanoic Acid is the profound lack of information regarding its natural presence and origins. While its structural analog, indole-3-propionic acid (IPA), is a known metabolite produced from tryptophan by gut microbiota, particularly Clostridium sporogenes, it is unclear if a parallel biosynthetic pathway exists for the 4-methoxy derivative. mdpi.comnih.govwikipedia.orghmdb.ca

Future research must prioritize investigations into whether this compound is a naturally occurring metabolite in microbial, plant, or animal systems. The biosynthesis of IPA proceeds via the conversion of tryptophan to indole (B1671886), followed by further transformation. wikipedia.org A hypothetical pathway for this compound could originate from a precursor like 4-methoxy-tryptophan, though the existence and metabolism of such a precursor are not established. Key research questions include:

Is this compound produced by human or animal gut microbiota?

What specific microbial species and enzymatic pathways are responsible for its synthesis?

Does it occur in plants, potentially as an auxin-like molecule, similar to how IPA relates to indole-3-acetic acid (IAA)? wikipedia.org

Answering these questions will require sensitive analytical methods to screen various biological matrices and genetic studies to identify the biosynthetic machinery involved.

Development of Novel and Sustainable Synthetic Methodologies

Currently, there are no dedicated, optimized synthetic routes reported for this compound. General methods for synthesizing indole-3-propionic acids, such as the reaction of a substituted indole with acrylic acid, could theoretically be adapted. researchgate.net Likewise, established strategies for building methoxy-activated indole rings, including the Fischer, Bischler, and Hemetsberger syntheses, provide a foundational but non-specific starting point. chim.it

The primary challenge is to develop a regioselective, high-yield, and sustainable synthesis. Future research should focus on:

Catalytic Methods: Exploring modern catalytic approaches, such as palladium-catalyzed C-H activation or domino reactions, could provide efficient and direct access to the desired 2,3-substituted indole structure. organic-chemistry.orgresearchgate.net

Green Chemistry: The development of synthetic protocols that utilize environmentally benign reagents and solvents is crucial. For instance, the application of Natural Deep Eutectic Solvents (NADES), which have been used in the synthesis of other methoxy-aryl compounds, could be explored to create a more sustainable process. mdpi.com

Scalability: Any developed method must be scalable to produce sufficient quantities of the compound for comprehensive biological evaluation and potential use as a research reagent. nih.gov

A novel methodology for synthesizing related 3-monohalooxindoles involves an SN1 reaction mechanism, which could inspire new approaches for introducing functionality at the C3 position of the 4-methoxyindole (B31235) core. nih.gov

Exploration of Undiscovered Biological Activities and Underlying Mechanisms

The biological profile of this compound is entirely unknown, representing a significant opportunity for discovery. Research on structurally related compounds provides a rational basis for hypothesizing its potential activities. For example, IPA is a powerful antioxidant and neuroprotectant, and it modulates immune responses and bone metabolism through receptors like the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR). nih.govnih.govnih.gov Other indole propionic acid derivatives have demonstrated anti-inflammatory and analgesic properties. researchgate.net

Future research should involve broad-based screening to uncover the compound's bioactivities. Key areas for exploration include:

Mechanism of Action: Investigating its ability to interact with known indole-binding targets such as AhR, PXR, and the auxin receptor TIR1. nih.govnih.gov

Metabolic Effects: Determining if it influences metabolic pathways, similar to how the related compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) improves lipid metabolism via the GPR41 receptor. nih.govnih.gov

Anticancer and Antimicrobial Properties: Screening for cytotoxic activity against cancer cell lines and antimicrobial effects, as various methoxy-indoles and propanoic acid derivatives have shown promise in these areas. chim.itmdpi.com

The following table summarizes the known activities of similar compounds, suggesting potential avenues for investigation.

| Compound | Key Biological Activities | Potential Research Direction for this compound |

| Indole-3-propionic acid (IPA) | Neuroprotection, potent antioxidant, anti-inflammatory, AhR/PXR receptor activation. nih.govnih.gov | Screen for antioxidant, neuroprotective, and anti-inflammatory effects; test for AhR/PXR binding. |

| 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA) | Improves hepatic lipid metabolism via GPR41 activation. nih.govnih.gov | Investigate effects on lipid metabolism and potential interaction with GPR41 or other metabolic receptors. |

| Indole-3-acetic acid (IAA) Analogues | Plant growth regulation, herbicidal activity (TIR1 antagonism). nih.gov | Test for auxin-like or herbicidal properties in plant models. |

| General Methoxy-Indoles | Cytotoxic activity, receptor inhibition. chim.it | Evaluate for anticancer properties and screen against a panel of receptors. |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding

To move beyond single-target interactions, a systems-level understanding of the effects of this compound is necessary. Omics technologies are indispensable tools for achieving this comprehensive view. The immediate challenge is that the compound is not included in standard metabolic panels.

Future directions integrating omics technologies include:

Targeted Metabolomics: Developing and validating sensitive LC-MS/MS methods to detect and quantify this compound in biological fluids (plasma, urine) and tissues. acs.org This is a prerequisite for studying its biosynthesis, pharmacokinetics, and association with health or disease states. nih.gov

Untargeted Metabolomics and Proteomics: Once its presence or effect is confirmed, untargeted approaches can be used in cell culture or animal models to reveal how it alters global metabolite and protein profiles. This can uncover novel mechanisms of action and biomarkers of its activity.

Metabotyping: Investigating if individuals or microbial communities can be stratified into different "metabotypes" based on their ability to produce this compound, similar to what has been explored for other microbial metabolites. researchgate.net

These approaches would provide an unbiased, holistic view of the compound's biological impact, linking its presence to functional outcomes.

Translational Research Perspectives for Non-Clinical Applications (e.g., agrochemicals, veterinary medicine, research reagents)

Beyond potential human therapeutic uses, research into this compound should explore its utility in non-clinical fields.

Agrochemicals: Indole-based compounds that mimic the plant hormone auxin are used as herbicides. nih.gov Given the structural similarity of the indole-propanoic acid scaffold to indole-3-acetic acid (IAA), a primary plant auxin, future studies should assess the potential of this compound as a plant growth regulator or a novel herbicide. wikipedia.org

Veterinary Medicine: Gut microbiota-derived metabolites like IPA are crucial for host health in animals as well as humans. nih.gov Research is needed to determine if this compound is produced in the gut of livestock or companion animals and whether it influences their health, inflammation, or metabolism. This could open possibilities for its use as a feed additive to promote gut health.

Research Reagents: The synthesis and characterization of this compound would make it available as a valuable chemical probe and analytical standard for the research community. nih.govevitachem.com If it is found to have potent and selective biological activity, it could become an essential tool for studying specific cellular pathways or receptors, similar to other specialized indole derivatives.

Q & A

Q. What are the established synthetic routes for 3-(4-Methoxy-3-indolyl)propanoic Acid, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves indole ring functionalization. A common approach includes:

- Step 1 : Methoxylation at the 4-position of 3-indolepropionic acid using methylating agents (e.g., dimethyl sulfate) under alkaline conditions .

- Step 2 : Protection of the carboxylic acid group (e.g., esterification with ethanol/H) to prevent side reactions during methoxylation .

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.

Critical factors: Temperature control during methoxylation (40–60°C), solvent choice (DMF or THF), and catalyst selection (e.g., NaH for deprotonation) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the methoxy group (δ ~3.8 ppm) and indole protons (δ 6.8–7.5 ppm) .

- LC-MS/MS : Quantifies purity and identifies impurities; electrospray ionization (ESI) in negative mode detects the deprotonated molecular ion ([M-H]) .

- FT-IR : Validates functional groups (e.g., C=O stretch at ~1700 cm, O-CH at ~2850 cm) .

Q. What biological roles or mechanisms are associated with this compound in current research?

- Methodological Answer :

- Microbial Metabolism : Acts as a metabolite in gut microbiota studies, with potential modulation of tryptophan pathways .

- Enzyme Interactions : Investigated as a substrate analog for indoleamine 2,3-dioxygenase (IDO) inhibition assays; structural similarity to indole-3-propionic acid suggests antioxidant properties .